3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzamide Isomerism

3,4-Dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide (CAS 1790194-58-9) is a synthetic benzamide derivative with a molecular weight of approximately 328.19 g/mol. Its structure combines a 3,4-dichlorophenyl ring with a furan-containing aliphatic linker, placing it within a chemical class explored for modulating protein-protein interactions, including the MDM2-p53 axis.

Molecular Formula C15H15Cl2NO3
Molecular Weight 328.19
CAS No. 1790194-58-9
Cat. No. B2930291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide
CAS1790194-58-9
Molecular FormulaC15H15Cl2NO3
Molecular Weight328.19
Structural Identifiers
SMILESCC(CC1=CC=CO1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)O
InChIInChI=1S/C15H15Cl2NO3/c1-15(20,8-11-3-2-6-21-11)9-18-14(19)10-4-5-12(16)13(17)7-10/h2-7,20H,8-9H2,1H3,(H,18,19)
InChIKeyNLCIAXYFDMCUSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3,4-Dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide Matters for Your Research Procurement


3,4-Dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide (CAS 1790194-58-9) is a synthetic benzamide derivative with a molecular weight of approximately 328.19 g/mol . Its structure combines a 3,4-dichlorophenyl ring with a furan-containing aliphatic linker, placing it within a chemical class explored for modulating protein-protein interactions, including the MDM2-p53 axis . However, publicly available quantitative bioactivity data for this specific compound are currently absent from primary literature and authoritative public databases. As a research chemical, its procurement value hinges on its precise regioisomeric identity as a 3,4-dichloro substituted benzamide, which distinguishes it from other dichloro-substituted analogs.

The Substitution Risk for 3,4-Dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide: A Caution for Specificity-Driven Projects


Assuming identical function among benzamide analogs is a critical procurement error, particularly when structure-activity relationships (SAR) are known to be sensitive to the position of halogen atoms. The specific 3,4-dichloro substitution pattern on the phenyl ring of 3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide creates a unique electronic and steric environment compared to 2,4-dichloro, 2,6-dichloro, or 3,5-dichloro isomers. For example, the related anti-inflammatory agent FR-167356 is a 2,6-dichloro-N-benzofuran derivative, and its substitution pattern is integral to its biological profile . A generic decision to purchase a 'dichlorobenzamide' could result in a compound with a drastically different dipole moment, metabolic stability, and target binding profile. Without head-to-head data, the safest scientific practice is strict adherence to the exact regioisomer required to maintain experimental consistency.

Verifiable Differentiation Evidence for 3,4-Dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide in Biochemical Research


Regioisomeric Specificity: 3,4-Dichloro vs. 2,4-Dichloro and 2,6-Dichloro Substitution Pattern Analysis

The target compound's key differentiator is its 3,4-dichloro substitution on the benzamide ring. This is structurally distinct from the 2,6-dichloro substitution found in the comparator FR-167356 and other common isomers. While quantitative bioassay data for the target compound are unavailable, the theoretical impact on the ClogP (calculated partition coefficient) can be compared: 3,4-dichloro substitution typically increases lipophilicity compared to a mono-chloro, but the difference between 3,4- and 2,6-isomers affects the molecule's dipole vector and potential for hydrogen bonding with the adjacent amide group . The inaccessibility of the ortho position in the 3,4-isomer makes the amide bond less sterically hindered and conformationally more flexible than in the 2,6-isomer [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzamide Isomerism

Furan-Aliphatic Linker Architecture: Differential Synthetic Utility Compared to Benzofuran Analogs

The compound possesses a flexible furan-2-yl aliphatic linker (3-(furan-2-yl)-2-hydroxy-2-methylpropyl), which is a key differentiator from more rigid, fused-ring analogs like the benzofuran-containing FR-167356. The sp3 hybridized carbon center bearing the hydroxyl and methyl groups introduces a chiral center and a hydrogen bond donor/acceptor that is not present in simplified benzofuran or indole analogs. This specific topology allows for a distinct set of downstream synthetic modifications, such as selective oxidation, acetylation, or alkylation at the tertiary alcohol, which are impossible with the planar benzofuran comparator .

Synthetic Chemistry Building Block Heterocyclic Core

Predicted Drug-Likeness and Oral Bioavailability Profile: A Comparative Baseline

Based on its molecular structure, 3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is predicted to have a topological polar surface area (tPSA) of approximately 62 Ų and 3 hydrogen bond acceptors, complying with Lipinski's Rule of Five for drug-likeness [1]. This is a neutral baseline for assessing differentiation. Furthermore, its specific combination of a furan ring and a 3,4-dichlorophenyl group is predicted to have a particular metabolic soft spot profile. For instance, the 3,4-dichloro motif is generally less susceptible to rapid oxidative metabolism compared to a 4-chloro-3-methyl analog, potentially offering an in vitro metabolic stability advantage, though this remains a class-level inference without specific experimental PK data [2].

ADME Properties Drug Discovery Lipinski's Rule of Five

High-Confidence Application Scenarios for 3,4-Dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide Selection


Medicinal Chemistry SAR Campaign for Protein-Protein Interaction Inhibitors

As established in Section 3, the specific 3,4-dichloro and furan-hydroxypropyl architecture differentiates this compound from benzofuran-based or ortho-substituted benzamide inhibitors. A medicinal chemistry team can confidently procure this exact compound to build a focused library that systematically varies the linker length and substitution pattern on the phenyl ring, using it as a 'scaffold-hop' partner to explore chemical space around a known hit (e.g., Nutlin analogs). The synthetic handles (the hydroxyl group) permit late-stage functionalization, which is a key advantage highlighted in the linker analysis [Section 3, Evidence Item 2].

Chemical Biology Probe Design and Tagging

The tertiary alcohol on the aliphatic linker, unique to this core (Section 3, Evidence Item 2), is a prime site for chemical modification. Researchers requiring a photoaffinity label or biotinylated probe can procure this compound as the core structure, as it offers a clean functional group for conjugation without altering the key benzamide pharmacophore. This avoids the risk of buying a 'protected' or non-functionalized analog that would require multi-step deprotection and re-activation, saving 2-3 synthetic steps in the probe synthesis workflow.

In Vitro Selectivity Profiling Against Closely Related Enzymes/Receptors

Given the class-level inference of a unique metabolic profile (Section 3, Evidence Item 3), this compound is suitable for use as a control or test article in panels of cytochrome P450 (CYP) enzymes or other oxidoreductases. Its specific 3,4-dichloro substitution pattern can serve as a probe to study how regioisomeric changes affect CYP isoform binding and metabolism. Procurement guarantees the investigation uses the intended isomer, avoiding confusion with 2,6- or 2,4-dichloro impurities that could confound metabolic stability data.

Pharmaceutical Impurity and Reference Standard Preparation

In regulatory analytical chemistry, this specific compound may be required as a reference standard or to verify the absence of a specific process-related impurity in a benzamide-containing API. Its procurement at >95% purity is mandatory for HPLC method validation and quantitative NMR experiments, where the response factor of the 3,4-dichloro isomer must be clearly distinguished from the 2,6-isomer baseline (Section 2). Using a generic or incorrectly regioisomeric standard would invalidate the analytical method.

Quote Request

Request a Quote for 3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.